molecular formula C9H11Cl2N3 B1321265 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine CAS No. 213201-98-0

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Cat. No.: B1321265
CAS No.: 213201-98-0
M. Wt: 232.11 g/mol
InChI Key: CASRJOHSHYGIKB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a piperidin-1-yl group at position 6. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It interacts with enzymes such as kinases and phosphatases, modulating their activity through competitive inhibition. This compound also binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the biochemical pathways and mechanisms in which this compound is involved .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. This compound has been shown to affect cell proliferation, apoptosis, and differentiation, making it a valuable tool for studying cellular functions and mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to downstream effects on gene expression and cellular processes. Additionally, this compound can activate or inhibit specific signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biomedical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete substitution of the chlorine atom at position 6 by the piperidin-1-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation: The piperidin-1-yl group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups at positions 2 and 4.

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It serves as a precursor for the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: Similar structure but with a methyl group at position 5 instead of a piperidin-1-yl group.

    2,4,6-Trichloropyrimidine: Precursor for the synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

    6-(Piperidin-1-yl)pyrimidine-2,4-diamine: A related compound with amino groups at positions 2 and 4 instead of chlorine atoms.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and the piperidin-1-yl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASRJOHSHYGIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610766
Record name 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213201-98-0
Record name 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trichloropyrimidine (5.0 g, 27 mmol) and piperidine (2.3 g, 27 mmol) in tetrahydrofuran (50 mL) and N,N-diisopropylethylamine (3.5 g, 27 mmol) was stirred at room temperature for 24 hours. The solvent was removed and the crude material was purified by flash chromatography on silica gel. The column was eluted with a gradient of hexane to yield ethyl acetate/hexane (1:4). The eluent was removed, giving 2,4-dichloro-6-(1-piperidinyl)pyrimidine (3.67 g, 15.8 mmol, 59%, Rf=0.58 in ethyl acetate/hexane, 1:4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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